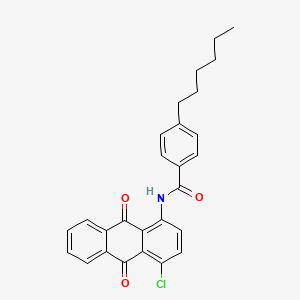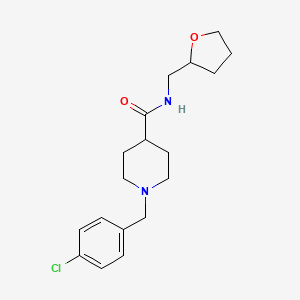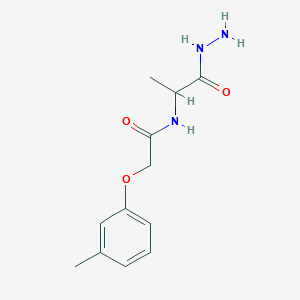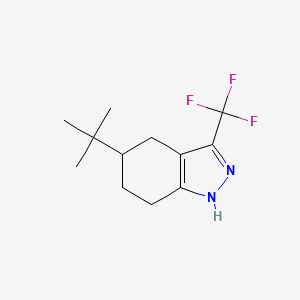
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is a complex organic compound with a unique structure that includes a chlorinated anthracene core and a hexyl-substituted benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide typically involves the reaction of 4-chloro-9,10-dioxoanthracene-1-carboxylic acid with 4-hexylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atom in the anthracene core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl-substituted anthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to alterations in their function. For example, it may intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide
- N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide
Uniqueness
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and biological activity
Propiedades
Fórmula molecular |
C27H24ClNO3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide |
InChI |
InChI=1S/C27H24ClNO3/c1-2-3-4-5-8-17-11-13-18(14-12-17)27(32)29-22-16-15-21(28)23-24(22)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-16H,2-5,8H2,1H3,(H,29,32) |
Clave InChI |
FRNDHIQOOMNWHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
